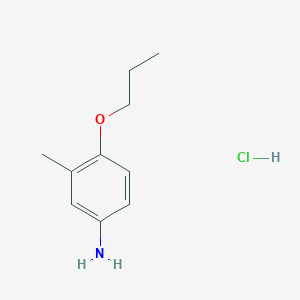

3-Methyl-4-propoxyaniline hydrochloride

Description

Properties

IUPAC Name |

3-methyl-4-propoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-6-12-10-5-4-9(11)7-8(10)2;/h4-5,7H,3,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSNQRIUGOAKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Aniline Derivatives

One common approach involves starting from a suitable substituted aniline or pyridine derivative, followed by alkylation to introduce the propoxy group at the 4-position and methyl group at the 3-position. The process can be summarized as:

- Step 1: React 3-methyl-4-chloropyridine or a related intermediate with 3-methoxypropanol under basic conditions (e.g., sodium hydroxide) at 60–70°C for 20–40 minutes to form 2,3-dimethyl-4-(methoxypropoxy)pyridine-N-oxide intermediates.

- Step 2: Catalyze the reaction with agents such as tetrabutylammonium chloride and heat at 85–100°C for 5.5–6.5 hours to complete substitution.

- Step 3: Extract and purify the intermediate by phase separation using halogenated hydrocarbons and drying agents, concentrating to obtain the substituted pyridine-N-oxide.

This method ensures the selective introduction of the propoxy group via nucleophilic substitution on the pyridine ring, which is later transformed into the aniline structure.

Conversion to Pyridinium Chloride and Reduction

Following the alkylation step, the intermediate undergoes further transformation:

- Step 4: Mix the pyridine-N-oxide intermediate with trifluoromethanesulfonic acid and slowly add acetyl halide (e.g., chloroacetic chloride) at 15–35°C, reacting for 4–6 hours to form an acetylated intermediate.

- Step 5: Add water and adjust the pH to strongly basic (pH 13–14) using aqueous alkali, then react at 50–70°C for 4.5–5.5 hours to complete the transformation.

- Step 6: Extract the product with organic solvents such as toluene or dichloromethane, dry, and concentrate to obtain the crude product.

- Step 7: Dissolve the concentrate in ethyl acetate or acetone, cool to below 5°C, and adjust the pH to 3–4 with saturated hydrochloric acid in acetic acid or ethyl acetate to crystallize the hydrochloride salt.

- Step 8: Filter, wash with cold acetone, and dry under reduced pressure at about 40°C to yield this compound with purity above 98% (HPLC).

Reaction Conditions and Catalysts

- Base: Sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.

- Catalyst: Tetrabutylammonium chloride acts as a phase transfer catalyst to enhance reaction rates.

- Temperature: Controlled heating between 60°C and 100°C depending on the reaction step.

- Solvent: Polar aprotic solvents such as dichloromethane, toluene, or ethyl acetate are used for extraction and crystallization.

Data Summary of Preparation Steps

| Step | Reactants / Conditions | Temperature (°C) | Time (hours) | Product / Intermediate | Purity (%) |

|---|---|---|---|---|---|

| 1 | 3-methoxypropanol + NaOH (base) | 60–70 | 0.3–0.7 | Alkylated intermediate (pyridine-N-oxide) | - |

| 2 | Catalyst + 2,3-dimethyl-4-chloropyridine-N-oxide | 85–100 | 5.5–6.5 | Substituted pyridine-N-oxide | - |

| 3 | Trifluoromethanesulfonic acid + acetyl halide | 15–35 | 4–6 | Acetylated intermediate | - |

| 4 | Aqueous alkali (pH 13–14) | 50–70 | 4.5–5.5 | Hydroxylated intermediate | - |

| 5 | Extraction and crystallization | 0–5 | 2 | This compound | >98 (HPLC) |

Research Findings and Notes

- The reaction sequence is highly dependent on maintaining controlled temperature and pH to ensure regioselectivity and high yield.

- The use of trifluoromethanesulfonic acid and acetyl halide is critical in the acetylation step, which facilitates subsequent basic hydrolysis.

- Crystallization under acidic conditions ensures the formation of the hydrochloride salt, which stabilizes the amine and improves purity.

- Purity analysis by HPLC consistently shows values above 98%, indicating the robustness of the preparation method.

- Variations in solvent and catalyst amounts can affect reaction times and yields but generally follow the outlined protocol.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

3-Methyl-4-propoxyaniline hydrochloride is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable building block for creating more complex molecules.

Medicinal Chemistry

Research indicates potential applications in drug development due to its ability to interact with biological targets. Its structural features suggest that it may modulate biological activity through mechanisms such as:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic forces

These interactions are critical for the development of new therapeutic agents targeting specific diseases.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives of aniline have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The compound's potential as an antimicrobial agent warrants further investigation into its efficacy and mechanism of action .

Case Study 1: Antimicrobial Activity

A study evaluated the activity of several aniline derivatives, including those similar to this compound, against a range of microbial pathogens. The findings indicated that certain derivatives exhibited comparable effectiveness to traditional antibiotics such as oxacillin and tetracycline against staphylococcal strains .

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry context, research demonstrated that modifying the structure of aniline derivatives could yield new compounds with enhanced biological activities. The introduction of propoxy groups was shown to influence the antibacterial and antitumor properties of these derivatives significantly .

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Target Strains | Activity Level |

|---|---|---|

| 3-Methyl-4-propoxyaniline | MRSA, VRE | Moderate to High |

| Oxacillin | Staphylococcus aureus | High |

| Tetracycline | Staphylococcus aureus | High |

| Ciprofloxacin | Various bacterial strains | High |

Table 2: Synthesis Pathways

| Starting Material | Reaction Conditions | Product |

|---|---|---|

| Aniline Derivative | Nucleophilic substitution | 3-Methyl-4-propoxyaniline |

| Propyl Bromide | In the presence of base | Propoxy-substituted product |

Mechanism of Action

The mechanism of action of 3-Methyl-4-propoxyaniline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-methyl-4-propoxyaniline hydrochloride and related aniline derivatives:

Key Observations:

Substituent Effects :

- 3-Methyl-4-propoxyaniline HCl ’s propoxy group confers greater hydrophobicity compared to methoxy (-OCH₃) or chloro (-Cl) substituents in analogs like 3-chloro-4-methoxyaniline HCl. This may enhance membrane permeability in drug design .

- Halogenated analogs (e.g., 3-chloro derivatives) exhibit higher reactivity in electrophilic substitution reactions due to the electron-withdrawing nature of chlorine .

Synthetic Yields :

- The synthesis of 3-chloro-4-methoxyaniline HCl achieved a 38.5% yield using oxalyl chloride and THF , whereas data for 3-methyl-4-propoxyaniline HCl’s synthesis is unavailable.

Physicochemical Properties :

- The cyclopentyloxy analog (C₉H₈FN₃O) has a lower molecular weight (193.18 g/mol) and distinct storage requirements (room temperature) compared to 3-methyl-4-propoxyaniline HCl .

- Melting points are sparsely reported; only 3-chloro-4-(6-methylpyridinyl)oxyaniline lists 178°C .

Safety Profiles: Ortho-toluidine HCl is a recognized carcinogen , underscoring the importance of substituent selection in minimizing toxicity.

Biological Activity

3-Methyl-4-propoxyaniline hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15ClN2O

- IUPAC Name : this compound

- CAS Number : 11958974

The compound features a propoxy group and a methyl group attached to an aniline structure, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular pathways:

- Modulation of Enzymatic Activity : The compound has been shown to influence enzyme activity, potentially affecting metabolic pathways.

- Receptor Interaction : It may bind to specific receptors, altering their activity and leading to downstream biological effects.

- Cellular Uptake and Toxicity : Studies indicate that the compound can be taken up by cells, where it may induce cytotoxic effects under certain conditions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several bacterial strains. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli showed promising results, suggesting potential applications in treating infections caused by these pathogens .

Cytotoxic Effects

In vitro studies have demonstrated that the compound can induce cytotoxicity in cancer cell lines. For example, one study reported that treatment with this compound resulted in significant cell death in ovarian cancer cell lines, indicating its potential as an anticancer agent . The mechanism appears to involve the induction of apoptosis and disruption of cellular homeostasis.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methyl-4-propoxyaniline hydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : A common approach involves coupling 3-methyl-4-propoxyaniline with hydrochloric acid under controlled anhydrous conditions. For example, acid hydrolysis using concentrated HCl (3 equiv.) at 72°C for 4 hours in THF solvent can yield the hydrochloride salt . Key parameters include maintaining stoichiometric ratios of reagents (e.g., oxalyl chloride as an activating agent) and ensuring inert atmospheres to prevent side reactions. Purification typically involves precipitation in ethyl acetate/petroleum ether mixtures to isolate the product as a solid .

Q. Which analytical techniques are most reliable for characterizing this compound, and what critical data should be reported?

- Methodological Answer :

- 1H/13C NMR : Use DMSO-d6 or CDCl3 to confirm aromatic proton environments and propoxy/methyl group integration .

- Mass Spectrometry (HRMS) : Report molecular ion peaks (e.g., [M+H]+) and isotopic patterns to verify molecular formula (e.g., C11H16ClNO) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm, employing acetonitrile/water gradients .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods or closed systems to minimize inhalation of dust/fumes .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the biochemical interactions of this compound with cellular targets, such as enzymes or receptors?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays (e.g., p38 MAP kinase inhibition) to measure IC50 values. Pre-incubate the compound with recombinant enzymes and monitor substrate conversion rates .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding affinities to active sites, guided by X-ray crystallography data of homologous proteins .

Q. How should researchers address contradictory data in synthesis yields or biological activity across studies?

- Methodological Answer :

- Parameter Optimization : Replicate conflicting protocols (e.g., varying HCl equivalents or reaction temperatures) to identify critical variables. For example, yields may drop if hydrolysis exceeds 4 hours due to decomposition .

- Batch Analysis : Compare purity (via HPLC) and crystallinity (XRD) across batches to rule out impurities affecting biological assays .

Q. What experimental design considerations are essential for studying this compound in complex biological systems (e.g., cell cultures or animal models)?

- Methodological Answer :

- Dose-Response Curves : Test logarithmic concentrations (1 nM–100 µM) to establish EC50/LC50 values in viability assays (e.g., MTT for cells). Include vehicle controls (e.g., DMSO ≤0.1%) .

- Stability Studies : Assess compound stability in PBS or cell media (pH 7.4, 37°C) over 24 hours using LC-MS to confirm integrity under experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.